Belinostat glucuronide-d5

Description

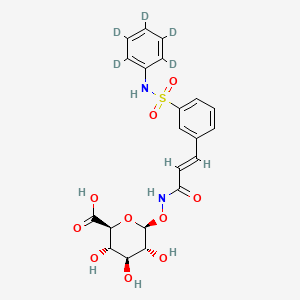

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O10S |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |

InChI Key |

FZFPHALYAMPZAH-CSOYGYGYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Belinostat Glucuronide-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Belinostat glucuronide-d5, a key analytical tool in the research and development of the histone deacetylase (HDAC) inhibitor Belinostat. This document details its chemical properties, metabolic context, and its critical role as an internal standard in pharmacokinetic studies. Detailed experimental protocols for its use in bioanalytical assays are also provided, alongside structured data and visualizations to facilitate understanding and application in a research setting.

Introduction to Belinostat and its Metabolism

Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. It exerts its anticancer effects by altering the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibition of angiogenesis in tumor cells.

The metabolism of Belinostat is extensive, with glucuronidation being the predominant pathway. This process, primarily mediated by the UGT1A1 enzyme, involves the conjugation of glucuronic acid to the hydroxyl group of Belinostat, forming Belinostat glucuronide. This metabolite is the major circulating metabolite of Belinostat in humans. Other minor metabolic pathways include methylation and reduction of the hydroxamic acid group.

Chemical Properties of this compound

This compound is the deuterium-labeled analog of Belinostat glucuronide. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.

| Property | Value |

| Molecular Formula | C₂₁H₁₇D₅N₂O₁₀S |

| Molecular Weight | 499.50 g/mol |

| Parent Drug | Belinostat |

| Metabolic Pathway | Glucuronidation |

| Primary Use | Internal Standard in Pharmacokinetic and Bioanalytical Research |

The Role of this compound in Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Belinostat and its metabolites in biological matrices such as plasma and urine. Its use is critical for accurate and precise quantification in pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Belinostat.

As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical and physical properties to the endogenous analyte (Belinostat glucuronide). This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer, thereby compensating for variations in sample extraction and matrix effects.

Experimental Protocol: Quantification of Belinostat and Metabolites in Human Plasma by LC-MS/MS

The following is a detailed methodology for the simultaneous quantification of Belinostat and its major metabolites, including Belinostat glucuronide, in human plasma using a deuterated internal standard like this compound. This protocol is based on established and validated bioanalytical methods.[1][2][3]

Materials and Reagents

-

Belinostat, Belinostat glucuronide, and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and purified

-

Human plasma (control)

Sample Preparation

-

Thaw frozen human plasma samples and standards on ice.

-

Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.

-

Add an internal standard working solution containing this compound in acetonitrile.

-

Precipitate proteins by adding a sufficient volume of acetonitrile.

-

Vortex the samples for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a solution of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[1][2][3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from low to high organic content (Mobile Phase B) is employed to separate the analytes. A typical gradient might start at 10% B, ramp up to 90% B, and then re-equilibrate at the initial conditions.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Injection Volume: A small injection volume (e.g., 5 µL) is recommended.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for Belinostat and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Belinostat | 319.1 | 93.0 |

| Belinostat glucuronide | 495.3 | 319.1 |

| This compound (Internal Standard) | 500.3 | 324.1 |

Note: The m/z values for this compound are predicted based on a +5 Da shift from the unlabeled compound and may need to be optimized on the specific mass spectrometer used.

Visualizations

Metabolic Pathway of Belinostat

References

- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

Belinostat Glucuronide-d5: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, is a key therapeutic agent in the treatment of various hematological malignancies. Its metabolism in vivo leads to the formation of several metabolites, with Belinostat glucuronide being a major product. The deuterated analog, Belinostat glucuronide-d5, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available scientific literature.

Chemical Properties and Structure

This compound is the glucuronic acid conjugate of Belinostat, with five deuterium atoms incorporated into the phenyl ring of the sulfamoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

Structure

The chemical structure of this compound is depicted below:

(Structure image would be placed here in a full report; a textual description is provided)

The structure consists of the Belinostat core, which is characterized by a hydroxamic acid group, a central phenylsulfamoylphenyl group, and an acrylate moiety. The glucuronic acid is attached to the hydroxamic acid oxygen via an O-glucuronide linkage. The five deuterium atoms replace hydrogen atoms on the terminal phenyl ring.

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(phenyl-d5)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid

Physicochemical Properties

Quantitative data for Belinostat glucuronide and its deuterated analog are summarized in the table below. It is important to note that while some data is available for the non-deuterated form, specific experimental data for this compound, such as melting point and solubility, are not widely published.

| Property | Belinostat glucuronide | This compound | Data Source |

| Molecular Formula | C₂₁H₂₂N₂O₁₀S | C₂₁H₁₇D₅N₂O₁₀S | PubChem |

| Molecular Weight | 494.47 g/mol | 499.50 g/mol | PubChem, LGC Standards |

| CAS Number | 1486471-13-9 | Not available | PubChem, Veeprho |

| Monoisotopic Mass | 494.0995 Da | 499.1310 Da | PubChem, LGC Standards |

| Topological Polar Surface Area | 200 Ų | ~200 Ų (predicted) | PubChem (Computed) |

| XLogP3 | 0.9 | ~0.9 (predicted) | PubChem (Computed) |

Metabolic Pathway of Belinostat to Belinostat Glucuronide

The primary metabolic pathway for Belinostat in humans is glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the predominant isozyme responsible for the conjugation of glucuronic acid to Belinostat. This process increases the water solubility of the drug, facilitating its excretion.

Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, the general approach would involve either the chemical conjugation of a protected glucuronic acid derivative to deuterated Belinostat or an enzymatic synthesis using microsomes containing UGT1A1.

Analytical Method for Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Belinostat and its metabolites, including Belinostat glucuronide, in plasma. This compound is the ideal internal standard for this assay.

1. Sample Preparation:

-

A small volume of plasma (e.g., 50 µL) is used.

-

Protein precipitation is performed by adding a solvent like acetonitrile, which may contain the internal standard (this compound).

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Belinostat glucuronide and the internal standard, this compound. For Belinostat glucuronide, a common transition is m/z 495.3 → 319.1.[1]

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Belinostat, a clinically important HDAC inhibitor. While detailed experimental data and synthesis protocols for the deuterated standard are scarce in the public domain, its chemical properties can be inferred from its non-deuterated counterpart and its role in metabolic studies is well-established. The understanding of its formation via UGT1A1-mediated metabolism and the availability of sensitive analytical methods underscore its importance in the ongoing research and development of Belinostat-based therapies.

References

A Technical Guide to the Role of UGT1A1 in the Belinostat Glucuronidation Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the critical role the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) plays in the metabolism of belinostat, a histone deacetylase (HDAC) inhibitor. Belinostat is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[1][2]. Its mechanism of action involves the inhibition of HDAC classes I, II, and IV, leading to increased acetylation of histone and non-histone proteins, which reverses aberrant epigenetic changes associated with oncogenesis[1]. Understanding the metabolic fate of belinostat is paramount for optimizing its therapeutic index, and UGT1A1-mediated glucuronidation has been identified as the principal clearance pathway[1][2][3][4][5].

The Dominant Metabolic Pathway: Glucuronidation

Belinostat undergoes extensive metabolism, with over 98% of the drug being metabolized before excretion[1]. The primary metabolic route is glucuronidation, which accounts for 80-90% of its clearance[1][6]. This process involves the covalent addition of a glucuronic acid moiety to the belinostat molecule, specifically at the hydroxamate group, forming the inactive metabolite belinostat glucuronide (belinostat-G)[3][7]. Belinostat-G is the most abundant metabolite detected in patient plasma and urine, with systemic exposure being over four times greater than that of the parent drug[3][8].

While UGT1A1 is the dominant enzyme, minor contributions to belinostat metabolism are made by other UGT isoforms (such as UGT2B7) and Cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4), which form metabolites like belinostat amide and belinostat acid[1][9][10]. The primary route of excretion for belinostat and its metabolites is via urine[1].

Caption: Belinostat Metabolic Pathway.

Pharmacogenetics: The Impact of UGT1A1 Polymorphisms

UGT1A1 is a highly polymorphic gene, and variations can significantly alter enzyme activity, thereby affecting drug clearance and exposure[3][4]. The most well-characterized polymorphism is UGT1A128, which involves a variation in the number of TA repeats in the promoter's TATA box region ([TA]7TAA) compared to the wild-type allele (UGT1A11, [TA]6TAA)[1]. This extra TA repeat reduces the transcriptional efficiency of the UGT1A1 gene, leading to decreased enzyme levels and reduced glucuronidation capacity[1].

Individuals homozygous for the UGT1A128 allele (28/28) can experience an approximately 70% decrease in transcriptional activity[1]. This reduced function directly impacts belinostat clearance. Studies have demonstrated that patients with UGT1A128 and another reduced-function allele, UGT1A1*60, have increased systemic exposure (AUC) to belinostat and a higher risk of dose-limiting toxicities, particularly hematologic toxicities like thrombocytopenia and neutropenia[2][11].

Due to this significant gene-drug interaction, the U.S. FDA-approved label for belinostat recommends a 25% dose reduction (from 1,000 mg/m² to 750 mg/m²) for patients known to be homozygous for the UGT1A1*28 allele to minimize adverse reactions[1][12].

Caption: Clinical Impact of UGT1A1*28 Polymorphism.

Quantitative Data Summary

The following tables summarize key quantitative data regarding belinostat's interaction with UGT1A1.

Table 1: Enzyme Kinetic Parameters for Belinostat Glucuronidation by UGT1A1

| Parameter | Value | Source |

|---|---|---|

| Apparent Km (µM) | 99.6 | [3][4][7] |

| Vmax (pmol/min/mg protein) | 353.1 | [3][4][7] |

| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 3.5 | [3][4][7] |

Data derived from in vitro assays using recombinant UGT1A1.

Table 2: Impact of UGT1A1*28 Genotype on Belinostat Glucuronide Formation in Human Liver Microsomes (HLM)

| HLM UGT1A1 Genotype | Belinostat Glucuronide Concentration (µmol, mean ± SD) | Source |

|---|---|---|

| 1/1 (Wild-Type) | 15.39 ± 6.00 | [3][4] |

| 1/28 (Heterozygous) | 11.35 ± 4.11 | [3][4] |

| 28/28 (Homozygous) | 7.14 ± 3.28 | [3][4] |

Concentrations measured after 30-minute incubation of belinostat with genotyped HLM samples.

Table 3: Association of UGT1A1 Polymorphisms with Belinostat Pharmacokinetics in Patients

| UGT1A1 Variant | Pharmacokinetic Change | Associated Toxicities | Source |

|---|---|---|---|

| *28 and *60 Carriers | Increased AUC and t1/2 (at doses >400 mg/m²/24h) | Increased incidence of Grade 3-4 thrombocytopenia | [2][11] |

| Impaired Metabolizers (based on genotype) | Lower drug clearance | Increased risk of hematologic toxicities | [13] |

Clinical studies show that reduced-function UGT1A1 alleles are associated with higher systemic exposure and increased risk of adverse events.

Experimental Protocols

Protocol 1: In Vitro Belinostat Glucuronidation Assay

This protocol outlines a typical experiment to determine the kinetics of belinostat glucuronidation using recombinant UGT enzymes or human liver microsomes (HLM).

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4), magnesium chloride (MgCl₂), and the enzyme source (recombinant UGT1A1 or HLM, e.g., 50 µg protein).

-

Add belinostat to achieve the desired final concentration (e.g., 100 µM, near the Km).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the glucuronidation reaction by adding the cofactor UDP-glucuronic acid (UDPGA).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant, containing belinostat and its metabolites, to a new tube or HPLC vial for analysis.

-

-

Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of belinostat glucuronide.

-

Enzyme kinetic parameters (Km, Vmax) are determined by performing the assay across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation[3][4].

-

Caption: In Vitro Glucuronidation Assay Workflow.

Protocol 2: UGT1A1*28 Genotyping

Genotyping for the UGT1A1*28 polymorphism is typically performed on genomic DNA extracted from a patient's blood sample.

-

DNA Extraction: Isolate genomic DNA from whole blood using a commercially available kit.

-

PCR Amplification: Amplify the promoter region of the UGT1A1 gene containing the (TA)n repeat sequence using Polymerase Chain Reaction (PCR) with specific primers flanking the region. One of the primers is often fluorescently labeled.

-

Fragment Analysis: Separate the resulting PCR products based on size using capillary electrophoresis. The size of the fragment corresponds to the number of TA repeats.

-

Allele Calling:

-

A fragment corresponding to (TA)6 indicates the wild-type *1 allele.

-

A fragment corresponding to (TA)7 indicates the *28 allele.

-

The patient's genotype is determined as homozygous wild-type (1/1), heterozygous (1/28), or homozygous variant (28/28).

-

Conclusion

The glucuronidation pathway, overwhelmingly mediated by the UGT1A1 enzyme, is the definitive rate-limiting step in the clearance of belinostat. The high prevalence of functional polymorphisms in the UGT1A1 gene, such as UGT1A1*28, creates a subpopulation of patients who are poor metabolizers of the drug. These individuals are at a significantly higher risk of increased drug exposure and subsequent toxicity. The established link between UGT1A1 genotype and belinostat pharmacokinetics provides a strong rationale for pharmacogenetic-guided dosing. For drug development professionals, this underscores the necessity of characterizing the role of polymorphic drug-metabolizing enzymes early in the development pipeline to enable strategies for personalized medicine, thereby enhancing therapeutic safety and efficacy.

References

- 1. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. UGT genotyping in belinostat dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]

- 5. research.monash.edu [research.monash.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of UGT1A1 genotype on the pharmacokinetics, pharmacodynamics, and toxicities of belinostat administered by 48-hour continuous infusion in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of UGT1A1 Genotype on the Pharmacokinetics, Pharmacodynamics, and Toxicities of Belinostat Administered by 48-Hour Continuous Infusion in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UGT1A1 genotype-dependent dose adjustment of belinostat in patients with advanced cancers using population pharmacokinetic modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Belinostat Glucuronide-d5 Analytical Standards: A Technical Guide

For researchers, scientists, and drug development professionals, securing high-purity, well-characterized analytical standards is a cornerstone of accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Belinostat glucuronide-d5, a critical internal standard for pharmacokinetic and metabolic studies of the histone deacetylase (HDAC) inhibitor, Belinostat.

This guide details the product specifications from prominent commercial suppliers, offering a comparative look at the quantitative data available. Furthermore, it outlines a general experimental workflow for the utilization of these standards in a research setting and visually represents key processes through detailed diagrams.

Commercial Suppliers and Product Specifications

The following tables summarize the product offerings for this compound from key suppliers in the field. This information has been compiled from publicly available data sheets and product listings. It is important to note that batch-specific data, including precise purity and isotopic enrichment, is typically provided in the Certificate of Analysis (CoA) upon purchase.

| Supplier | Catalog Number | Unlabeled CAS Number | Molecular Formula | Molecular Weight |

| Axios Research | AR-B06141 | 1486471-13-9 (non-labelled)[1] | C₂₁H₁₇D₅N₂O₁₀S | 499.50[1] |

| LGC Standards (Toronto Research Chemicals) | TRC-B131407 | 1486471-13-9 | C₂₁D₅H₁₇N₂O₁₀S | 499.503 |

| MedChemExpress | HY-143927S | Not specified | Not specified | Not specified |

| TLC Pharmaceutical Standards | B-130014 | Not specified | C₂₁H₁₇D₅N₂O₁₀S | 499.50 |

Quantitative Data and Quality Metrics

| Supplier | Purity Specification | Isotopic Enrichment | Analytical Methods Mentioned | Storage Conditions |

| Axios Research | Chemical Purity: ≥ 98.0% | Isotopic Purity: ≥ 98.0% | Not explicitly stated on product page | Not explicitly stated on product page |

| LGC Standards (Toronto Research Chemicals) | Not explicitly stated on product page | Not explicitly stated on product page | Not explicitly stated on product page | Not explicitly stated on product page |

| MedChemExpress | Purity (LCMS): >99% (from sample CoAs for other products) | Not specified | LCMS, ¹H NMR (from sample CoAs) | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) (general guidance) |

| TLC Pharmaceutical Standards | Comprehensive CoA provided with each product | Comprehensive CoA provided with each product | HPLC, NMR, MS, IR, EA, Water Content, Residual Solvents, Assay[2] | Not explicitly stated on product page |

Experimental Protocols: A General Workflow

While specific experimental protocols are highly dependent on the analytical instrumentation and the matrix being analyzed, a general workflow for the use of this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assay is outlined below.

Objective: To accurately quantify the concentration of Belinostat glucuronide in a biological matrix (e.g., plasma, urine).

Materials:

-

This compound analytical standard

-

Biological matrix (e.g., human plasma)

-

Organic solvents for extraction (e.g., acetonitrile, methanol)

-

Formic acid or other mobile phase modifiers

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

-

Standard Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve in a suitable solvent (e.g., DMSO, methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution under the supplier's recommended conditions.

-

-

Working Standard Solution Preparation:

-

Perform serial dilutions of the stock solution with an appropriate solvent to prepare a series of working standard solutions at lower concentrations. These will be used to spike into the biological matrix for the calibration curve.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw the biological matrix samples (e.g., plasma).

-

To a known volume of the biological matrix, add a precise volume of the this compound working solution to achieve a final concentration within the linear range of the assay.

-

Add a protein precipitation agent (e.g., cold acetonitrile) to the sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS Analysis:

-

Inject a specific volume of the supernatant onto the LC-MS system.

-

Liquid Chromatography: Separate the analyte from other matrix components using a suitable analytical column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detect and quantify the analyte and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Belinostat glucuronide and this compound should be optimized.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of Belinostat glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Process

To further clarify the relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overview of Belinostat metabolism to its glucuronide form and the subsequent bioanalytical workflow.

Caption: A logical workflow for sourcing and quality control of a commercial analytical standard.

References

Belinostat Glucuronide-d5: A Technical Guide to Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Belinostat glucuronide-d5, a deuterated internal standard crucial for the accurate quantification of the histone deacetylase (HDAC) inhibitor Belinostat and its primary metabolite, Belinostat glucuronide. This document outlines the typical data found in a Certificate of Analysis, details the analytical methodologies for purity determination, and illustrates the relevant biological pathways.

Core Data Summary

Quantitative data for a specific lot of this compound is detailed in its Certificate of Analysis (CoA). While the exact values are batch-specific, the following table represents the typical information provided by suppliers such as LGC Standards and Veeprho.[1][2][3] For research and regulatory purposes, always refer to the lot-specific CoA.

Table 1: Representative Certificate of Analysis Data for this compound

| Parameter | Specification | Method Reference |

| Identity | ||

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| Purity | ||

| Purity by HPLC | ≥98% | HPLC |

| Deuterated Incorporation | ≥99% | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₂₁H₁₇D₅N₂O₁₀S | - |

| Molecular Weight | 499.53 g/mol | - |

Experimental Protocols

The determination of purity and identity for this compound, as well as the quantification of Belinostat and its metabolites in biological matrices, relies on robust analytical methods.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is essential for separating Belinostat from its known impurities and degradation products.

-

Objective: To quantify the purity of Belinostat and its related substances.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]

-

Mobile Phase: A gradient mixture of 0.1% perchloric acid in water and acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Procedure:

-

Prepare standard solutions of this compound and any available impurity reference standards in a suitable diluent (e.g., DMSO, ethanol).

-

Inject the standards to establish retention times and response factors.

-

Inject the this compound sample.

-

Analyze the resulting chromatogram to identify and quantify any impurities based on their relative retention times and peak areas. The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[4]

-

Quantification in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For pharmacokinetic studies, a sensitive and specific LC-MS/MS method is required to measure the concentrations of Belinostat and its metabolites, including Belinostat glucuronide, in plasma. This compound serves as the ideal internal standard for Belinostat glucuronide in these assays.

-

Objective: To accurately quantify Belinostat and its metabolites in human plasma.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile).[6]

-

Chromatographic Separation: A C18 column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in both positive and negative modes to detect Belinostat and its various metabolites.[6]

-

Procedure:

-

Spike plasma samples with this compound as an internal standard.

-

Perform protein precipitation and inject the supernatant into the LC-MS/MS system.

-

Monitor the specific mass transitions for the analyte and the internal standard.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method should be validated according to FDA bioanalytical method validation guidelines.[6]

-

Mandatory Visualizations

Belinostat's Mechanism of Action: HDAC Inhibition

Belinostat functions as a pan-histone deacetylase (HDAC) inhibitor.[7][8] By blocking HDAC enzymes, it prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[9][10] This ultimately induces cell cycle arrest and apoptosis in cancer cells.[8][9]

Caption: Belinostat inhibits HDAC, leading to histone acetylation and tumor suppressor gene expression.

Metabolic Pathway of Belinostat

The primary metabolic pathway for Belinostat is glucuronidation, predominantly mediated by the UGT1A1 enzyme.[5][11][12] This process converts Belinostat into the more water-soluble Belinostat glucuronide, facilitating its excretion.[12] Minor metabolic pathways include methylation and oxidation by cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) to form metabolites like belinostat amide and belinostat acid.[12][13]

Caption: The metabolic fate of Belinostat, highlighting the dominant glucuronidation pathway.

Analytical Workflow for Pharmacokinetic Studies

The workflow for quantifying Belinostat and its metabolites in plasma samples involves several key steps, from sample collection to data analysis, with this compound playing a critical role as an internal standard.

Caption: Standard workflow for the quantification of Belinostat metabolites in plasma using LC-MS/MS.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]

- 5. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. bccancer.bc.ca [bccancer.bc.ca]

- 9. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 11. Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for HDAC Inhibitor Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the accurate quantification of Histone Deacetylase (HDAC) inhibitors. As a class of epigenetic modifiers, HDAC inhibitors are at the forefront of cancer therapy and other disease research. Precise measurement of their concentrations in biological matrices is paramount for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. This document provides a comprehensive overview of the methodologies, experimental protocols, and underlying principles for utilizing stable isotope-labeled internal standards, with a focus on deuterated analogues, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of prominent HDAC inhibitors.

The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response. Internal standards (IS) are essential for correcting these variabilities. An ideal IS mimics the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer.[1][2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring the most accurate and precise quantification.[1][2]

Synthesis of Deuterated HDAC Inhibitors

The synthesis of deuterated internal standards is a critical first step. While specific, detailed protocols for the deuteration of every HDAC inhibitor are not always publicly available, general strategies for introducing deuterium into molecules containing common functional groups found in HDAC inhibitors, such as sulfonamides and hydroxamic acids, can be applied.

General Strategies for Deuterium Labeling:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by a metal or an acid/base. For example, iridium-catalyzed ortho-deuteration can be applied to primary sulfonamides.[3] Electrochemical methods using deuterated solvents like DMSO-d6 have also been developed for the selective deuteration of sulfonamides.[4][5]

-

De Novo Synthesis: This approach involves building the molecule from deuterated starting materials. For instance, a deuterated benzoyl chloride could be used as a precursor in a multi-step synthesis.[6]

It is crucial to position the deuterium labels on non-exchangeable sites of the molecule to prevent back-exchange with protons from the solvent or biological matrix.

Quantitative Analysis of HDAC Inhibitors Using Deuterated Internal Standards

LC-MS/MS is the preferred method for the quantification of HDAC inhibitors in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is integral to a robust and reliable bioanalytical method.

Vorinostat (SAHA)

Vorinostat (suberoylanilide hydroxamic acid) is a pan-HDAC inhibitor. For its quantification, a deuterated internal standard is employed to ensure accuracy.

Table 1: Quantitative Data for Vorinostat Analysis

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL (in human serum) | [7] |

| Calibration Range | 3.0 - 5566 ng/mL | [7] |

| Accuracy | Within ±15% of nominal concentrations | [7] |

| Precision (CV%) | < 15% | [7] |

Experimental Protocol: Quantification of Vorinostat in Human Serum [7]

-

Sample Preparation:

-

To 100 µL of human serum, add the deuterated vorinostat internal standard solution.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: BDS Hypersil C18 (3 µm, 100 mm x 3 mm)

-

Mobile Phase: A gradient of 0.5% acetic acid in water and 0.5% acetic acid in acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Belinostat (PXD101)

Belinostat is a hydroxamic acid-based pan-HDAC inhibitor. Its quantification in plasma is crucial for pharmacokinetic assessments.

Table 2: Quantitative Data for Belinostat Analysis

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL (in human plasma) | [8] |

| Calibration Range | 30 - 5000 ng/mL | [8] |

| Accuracy | 92.0% - 104.4% | [8] |

| Precision (CV%) | < 13.7% | [8] |

Experimental Protocol: Quantification of Belinostat in Human Plasma [8]

-

Sample Preparation:

-

To 50 µL of human plasma, add the deuterated belinostat internal standard.

-

Perform protein precipitation with acetonitrile.

-

Vortex and centrifuge.

-

Transfer the supernatant and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a mixture of acetonitrile, water, and formic acid.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: Waters Acquity BEH C18 (1.7 µm, 50 x 2.1 mm)

-

Mobile Phase: A linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization Mode: ESI in both positive and negative modes.

-

Detection: MRM.

-

Panobinostat (LBH589)

Panobinostat is a potent pan-HDAC inhibitor. A sensitive LC-MS/MS method using a deuterated internal standard has been developed for its quantification in mouse plasma and tissues.

Table 3: Quantitative Data for Panobinostat Analysis

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.0025 µg/mL (in mouse plasma and tissue homogenates) | [9] |

| Calibration Range | 0.0025 - 1 µg/mL | [9] |

| Accuracy (Bias %) | -2.41% to 2.62% | [9] |

| Precision (CV%) | 0.92% to 8.40% | [9] |

Experimental Protocol: Quantification of Panobinostat in Mouse Plasma and Tissues [9]

-

Sample Preparation:

-

Homogenize tissue samples.

-

To plasma or tissue homogenate, add the deuterated panobinostat internal standard (or a suitable analogue if a deuterated standard is unavailable).

-

Perform protein precipitation.

-

Centrifuge and inject the supernatant.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: Acquity UPLC™ BEH column.

-

Mobile Phase: 10% water (with 0.1% trifluoroacetic acid) and 90% methanol (with 0.1% trifluoroacetic acid).

-

Ionization Mode: ESI in positive mode.

-

Detection: MRM.

-

Romidepsin (Istodax)

Romidepsin is a cyclic peptide HDAC inhibitor. While a validated LC-MS/MS method exists for its quantification, the cited study utilized a non-deuterated internal standard (harmine). The use of a deuterated standard, if available, would be preferable to further enhance accuracy.

Table 4: Quantitative Data for Romidepsin Analysis (using a non-deuterated IS)

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [10] |

| Calibration Range | 0.1 - 100 ng/mL | [10] |

| Accuracy | 97.7% - 111.9% | [10] |

| Precision (CV%) | Intra-assay: 5.2% - 13.4%, Inter-assay: 3.9% - 8.2% | [10] |

Experimental Protocol: Quantification of Romidepsin in Human Plasma [10]

-

Sample Preparation:

-

To 200 µL of plasma, add the internal standard solution (harmine).

-

Perform liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a methanol/water mixture.

-

-

LC-MS/MS Conditions:

-

Ionization Mode: ESI in positive mode.

-

Detection: MRM.

-

Mechanism of Action of HDAC Inhibitors: A Signaling Pathway Perspective

HDAC inhibitors exert their therapeutic effects through the modulation of various cellular pathways, primarily by increasing the acetylation of histone and non-histone proteins. This leads to changes in gene expression and protein function, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of angiogenesis.

References

- 1. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00799B [pubs.rsc.org]

- 5. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Identification of Belinostat and Its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of Belinostat and its major metabolites. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the metabolic fate of this histone deacetylase (HDAC) inhibitor. This document details the primary metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols for their identification and analysis.

Introduction to Belinostat and its Metabolism

Belinostat (trade name Beleodaq®) is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] As with any therapeutic agent, understanding its metabolic profile is crucial for optimizing efficacy and ensuring safety. Belinostat undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of several metabolites.[2] The primary metabolic pathway is glucuronidation, though other biotransformations also occur.[3]

Major Metabolites of Belinostat

In human plasma and urine, five major metabolites of Belinostat have been identified.[3] The predominant metabolite is Belinostat Glucuronide, formed through the conjugation of glucuronic acid to the parent drug.[4] Other significant metabolites include Belinostat Amide, Belinostat Acid, Methyl Belinostat, and 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA).[1][5]

Quantitative Data on Belinostat and its Metabolites

The systemic exposure of the five major metabolites has been reported to be greater than 20% of the parent drug.[4] The following table summarizes the quantitative data on the urinary excretion of Belinostat and its key metabolites.

| Analyte | Mean Percentage of Administered Dose Excreted in Urine | Citation |

| Belinostat | < 2% | [6] |

| Belinostat Glucuronide | 30.5% | [7] |

| 3-ASBA | 4.61% | [7] |

Metabolic Pathways of Belinostat

The biotransformation of Belinostat is a multi-step process involving several enzymatic reactions. The primary pathways are detailed below and illustrated in the accompanying diagram.

Glucuronidation (Major Pathway)

The most significant metabolic pathway for Belinostat is glucuronidation, which is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[5][6] This process involves the addition of a glucuronic acid moiety to Belinostat, forming the inactive metabolite, Belinostat Glucuronide.[3]

Other Biotransformation Pathways (Minor Pathways)

In addition to glucuronidation, Belinostat undergoes metabolism through other pathways:

-

Reduction: The hydroxamic acid group of Belinostat can be reduced to form Belinostat Amide.[3]

-

Oxidation and Hydrolysis: Further metabolism can lead to the formation of Belinostat Acid.[5]

-

Methylation: The formation of Methyl Belinostat has also been observed.[3]

-

Formation of 3-ASBA: This metabolite is formed through a series of metabolic steps.

The following diagram illustrates the metabolic pathways of Belinostat.

Experimental Protocols for Metabolite Identification

The identification and quantification of Belinostat and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vitro studies using liver microsomes are also employed to investigate metabolic pathways.

In Vitro Metabolism using Rat Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of Belinostat.

-

Preparation of Incubation Mixture:

-

Prepare a 1.5 mL Eppendorf tube containing Tris buffer (0.05 M, pH 7.4).

-

Add rat liver microsomes (RLM) to the buffer.

-

Add a solution of Belinostat (final concentration of 0.2 mM).

-

Initiate the reaction by adding an NADPH generating system (containing glucose 6-phosphate, NADP+, and magnesium chloride).

-

The total volume of the incubation mixture is typically 1.0 mL.[8]

-

-

Incubation:

-

Reaction Termination:

-

Sample Preparation for Analysis:

-

Centrifuge the quenched reaction mixture to pellet the protein.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Control Incubations:

-

Perform control incubations without the addition of rat liver microsomes to identify any non-enzymatic degradation.[8]

-

The following diagram outlines the experimental workflow for in vitro metabolism studies.

LC-MS/MS Method for Quantification in Human Plasma

This section details a validated LC-MS/MS method for the simultaneous quantification of Belinostat and its five major metabolites in human plasma.[3][10]

-

Sample Preparation:

-

To 50 µL of human plasma (standards, quality controls, or samples), add an internal standard solution.

-

Perform protein precipitation by adding 200 µL of a suitable organic solvent (e.g., acetonitrile).[3]

-

Vortex the samples for 1 minute and then centrifuge at 13,000 x g for 4 minutes.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[3]

-

Reconstitute the dried residue in 100 µL of a solution of acetonitrile:water:formic acid (10:90:0.1, v/v/v).[3]

-

Inject 3 µL of the reconstituted sample into the LC-MS/MS system.[3]

-

-

Liquid Chromatography Conditions:

-

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm) maintained at 40°C.[3]

-

Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile.[3]

-

Mobile Phase B: 0.1% (v/v) formic acid in water.[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Gradient:

-

Initial: 10% Mobile Phase A.

-

Linear gradient to 50% Mobile Phase A over 3.8 minutes.

-

Increase to 90% Mobile Phase A between 3.8 and 4.0 minutes.[3]

-

-

-

Mass Spectrometry Conditions:

-

Method Validation:

-

The assay should be validated according to regulatory guidelines (e.g., FDA), demonstrating linearity, accuracy, precision, and stability.[3][10] The described method was linear from 30 to 5000 ng/mL for all six analytes with accuracy between 92.0-104.4% and precision with a coefficient of variation (CV) of less than 13.7%.[3][10]

-

Signaling Pathway of Belinostat

Belinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of tumor suppressor genes.[11][12] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[11]

The following diagram illustrates the signaling pathway of Belinostat as an HDAC inhibitor.

Conclusion

This technical guide has provided a detailed overview of the identification and characterization of Belinostat and its major metabolites. The primary metabolic pathway is glucuronidation, leading to the formation of Belinostat Glucuronide. A robust and validated LC-MS/MS method is essential for the accurate quantification of Belinostat and its metabolites in biological matrices. Understanding the metabolic profile and the signaling pathways of Belinostat is fundamental for its continued development and clinical application in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Liver Dysfunction on the Pharmacokinetic Disposition of Belinostat and its Five Metabolites in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Belinostat? [synapse.patsnap.com]

Methodological & Application

Application Notes: Bioanalytical Method for Belinostat in Pharmacokinetic Studies

Introduction

Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure that represses gene transcription.[3][4] By inhibiting HDACs, belinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin state, promoting the expression of tumor suppressor genes.[3][5] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Given its therapeutic importance, robust bioanalytical methods are crucial for characterizing the pharmacokinetic (PK) profile of belinostat, which informs dosing schedules and helps understand drug disposition.[6][7] This document provides a detailed protocol for the quantitative determination of belinostat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique for this purpose.[2][8]

Pharmacokinetic Profile of Belinostat

Belinostat is extensively metabolized, primarily in the liver by UGT1A1-mediated glucuronidation.[1][4][9] It is also metabolized to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes.[1][9] The drug has a short elimination half-life of approximately 1.1 hours and is highly protein-bound in plasma (92.9% to 95.8%).[1][10] Elimination occurs predominantly through metabolism, with less than 2% of a dose being recovered as an unchanged drug in the urine.[1][11] The main metabolites, including belinostat glucuronide, are primarily excreted renally.[4][11]

Validated LC-MS/MS Method Parameters

The following table summarizes typical validation parameters for a bioanalytical method for belinostat in human plasma, compiled from published studies.

| Parameter | Typical Performance Characteristics | Reference |

| Matrix | Human Plasma | [2],[8] |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [2],[12],[8] |

| Linearity Range | 0.5 - 5000 ng/mL | [2],[8] |

| Accuracy | 92.0% - 106.7% | [2],[8] |

| Precision (CV%) | Intra-day: ≤8.0% Inter-day: ≤13.7% | [2],[8] |

| Recovery | ~72.6% | [8] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 30 ng/mL | [2],[8] |

| Sample Volume | 50 µL | [2] |

| Internal Standard (IS) | Oxamflatin or other suitable analogue | [8] |

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol describes a simple and rapid protein precipitation method for extracting belinostat from human plasma.[2][12]

Materials:

-

Human plasma samples

-

Belinostat analytical standard

-

Internal Standard (IS) stock solution

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Thaw frozen plasma samples on ice.

-

Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Add the appropriate volume of the internal standard solution to each sample (except for blank matrix samples).

-

To precipitate proteins, add 150 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[12]

-

Centrifuge the tubes at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the resulting supernatant to a new set of clean tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[12]

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).[12]

-

Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of belinostat.[2][8][12]

Instrumentation:

-

HPLC or UPLC system

-

Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[2][12]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[2][8]

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min[12]

-

Column Temperature: 40°C[12]

-

Injection Volume: 3 µL[12]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 - 3.8 10% 3.8 - 4.0 Ramp to 90% 4.0 - 5.0 90% 5.0 - 5.1 Ramp to 10% | 5.1 - 6.0 | 10% (Re-equilibration) |

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Typical MRM Transitions (example):

-

Belinostat: To be optimized based on instrument (e.g., precursor ion [M+H]⁺ to specific product ions).

-

Internal Standard: To be optimized based on the selected IS.

-

-

Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy for maximum signal intensity for both belinostat and the internal standard.

Visualizations

Caption: Workflow for Belinostat bioanalysis.

Caption: Belinostat's HDAC inhibition pathway.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 4. Belinostat Monograph for Professionals - Drugs.com [drugs.com]

- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. onlinepharmacytech.info [onlinepharmacytech.info]

- 8. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Plasma and cerebrospinal fluid pharmacokinetics of the histone deacetylase inhibitor, belinostat (PXD101), in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Belinostat Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1][2] Accurate quantification of Belinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the preparation of biological samples for Belinostat analysis, focusing on protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques. Additionally, a representative analytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is described.

Signaling Pathway of Belinostat

Belinostat exerts its anticancer effects primarily through the inhibition of HDAC enzymes. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes.[3] This, in turn, induces cell cycle arrest and apoptosis.[3][4] Belinostat has been shown to influence multiple signaling pathways, including the upregulation of p21 and p27, which are critical cell cycle regulators.[5][6] It also induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][5] Furthermore, Belinostat can inhibit other critical cancer signaling pathways such as PI3K/mTOR/4EBP1 and hypoxia-inducible factor (HIF) signaling.[7]

Caption: Belinostat inhibits HDAC, leading to histone acetylation and gene expression changes that induce cell cycle arrest and apoptosis.

Experimental Workflow for Belinostat Analysis

The general workflow for the analysis of Belinostat in biological matrices involves sample collection, the addition of an internal standard, sample preparation to remove interfering substances, chromatographic separation, and detection by mass spectrometry.

Caption: A generalized workflow for the quantitative analysis of Belinostat in biological samples using LC-MS/MS.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis, particularly for plasma samples.

Protocol:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and is effective in removing phospholipids and other matrix components.

Protocol:

-

To 100 µL of plasma or urine sample in a glass tube, add the internal standard.

-

Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex the mixture for 5 minutes to facilitate the extraction of Belinostat into the organic phase.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification.

Protocol:

-

Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute Belinostat and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for Belinostat quantification in human plasma following different sample preparation techniques.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (ng/mL) | 1 - 2000 | 0.5 - 1000 | 0.1 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.1 |

| Recovery (%) | 85 - 95 | 70 - 85 | > 90 |

| Matrix Effect (%) | 5 - 15 | < 10 | < 5 |

| Intra-day Precision (%RSD) | < 10 | < 8 | < 5 |

| Inter-day Precision (%RSD) | < 12 | < 10 | < 7 |

LC-MS/MS Analytical Method

A validated LC-MS/MS method is essential for the accurate and precise quantification of Belinostat.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from metabolites and matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Belinostat: Precursor ion > Product ion (specific m/z values to be optimized)

-

Internal Standard: Precursor ion > Product ion (specific m/z values for the chosen IS)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

Conclusion

The choice of sample preparation technique for Belinostat analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and straightforward approach for high-throughput screening. Liquid-liquid extraction provides cleaner samples, while solid-phase extraction delivers the highest sensitivity and purity. The provided protocols and analytical method parameters serve as a starting point for the development and validation of robust bioanalytical methods for Belinostat quantification in various biological matrices.

References

- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Belinostat and its Glucuronide Metabolite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the histone deacetylase (HDAC) inhibitor Belinostat and its major metabolite, Belinostat glucuronide, in biological matrices using tandem mass spectrometry. The provided protocols are based on validated methodologies to ensure accuracy and reproducibility in pharmacokinetic and drug metabolism studies.

Introduction

Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. It exerts its anticancer effects by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest and apoptosis. The primary metabolic pathway for Belinostat is glucuronidation, predominantly mediated by the UGT1A1 enzyme, forming Belinostat glucuronide.[1][2] Accurate quantification of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and for clinical dose adjustments, particularly in patients with potential UGT1A1 polymorphisms.[3][4]

This document outlines the Multiple Reaction Monitoring (MRM) transitions for Belinostat and Belinostat glucuronide, along with a detailed LC-MS/MS protocol for their simultaneous quantification in human plasma.

MRM Transitions and Mass Spectrometry Parameters

The following table summarizes the optimized MRM transitions and key mass spectrometry parameters for the analysis of Belinostat, Belinostat glucuronide, and suggested internal standards. These parameters are based on a validated method using an ABI SCIEX 4000Q mass spectrometer with electrospray ionization (ESI).[5][6]

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Belinostat | Positive | 319.1 | 93.0 | 60 | 20 |

| Belinostat Glucuronide | Positive | 495.3 | 319.1 | 60 | 20 |

| [¹³C₆]-Belinostat (IS) | Positive | 325.1 | 99.0 | 60 | 20 |

| Belinostat-d₅ Glucuronide (Theoretical) | Positive | 500.3 | 319.1 | 60 | 20 |

Note: The MRM transition for Belinostat-d₅ Glucuronide is a theoretical value based on the addition of five deuterium atoms to the parent molecule. While a deuterated glucuronide is a suitable internal standard, the use of [¹³C₆]-Belinostat has been reported in a validated assay.[5][6]

Experimental Protocol: LC-MS/MS Analysis of Belinostat and Belinostat Glucuronide in Human Plasma

This protocol is adapted from a validated method for the quantification of Belinostat and its metabolites in human plasma.[5][6][7]

Materials and Reagents

-

Belinostat analytical standard

-

Belinostat glucuronide analytical standard

-

[¹³C₆]-Belinostat (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of Belinostat and Belinostat glucuronide into drug-free human plasma.

-

Internal Standard Addition: To 50 µL of plasma sample, standard, or QC, add an appropriate volume of internal standard solution (e.g., [¹³C₆]-Belinostat in acetonitrile).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[5][6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 90 | 10 |

| 2.0 | 0.4 | 10 | 90 |

| 3.0 | 0.4 | 10 | 90 |

| 3.1 | 0.4 | 90 | 10 |

| 5.0 | 0.4 | 90 | 10 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 4500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

Signaling Pathways and Experimental Workflows

Belinostat Mechanism of Action

Belinostat functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[8] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

- 1. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]

Application Notes and Protocols for the Extraction of Belinostat and its Metabolites